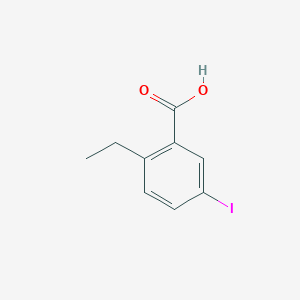

2-Ethyl-5-iodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBBYPQZNVMIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 5 Iodobenzoic Acid and Its Structural Analogues

Direct Iodination Strategies for Substituted Benzoic Acids

Direct C-H bond functionalization represents an atom-economical and efficient approach for the synthesis of halogenated aromatics. Recent advancements have led to the development of various protocols for the direct iodination of substituted benzoic acids.

Regioselective C-H Iodination Protocols and their Optimization

The regioselective iodination of substituted benzoic acids can be achieved using transition metal catalysts. Iridium-catalyzed reactions have shown particular promise for the ortho-monoiodination of benzoic acids. These methods often utilize a directing group, such as the carboxylic acid moiety, to achieve high selectivity. Optimization of reaction conditions, including the choice of catalyst, solvent, and additives, is crucial for achieving high yields and selectivity. For instance, the use of specific iridium complexes can facilitate the selective iodination at the less sterically hindered ortho position.

A patented method for the preparation of 2-methyl-5-iodobenzoic acid, a close analogue of the target compound, utilizes o-methylbenzoic acid as the starting material. The iodination is achieved using an iodine/potassium persulfate system in a mixed acid solvent. This process yields a mixture of isomers, including the desired 2-methyl-5-iodobenzoic acid, which can then be purified by recrystallization.

| Starting Material | Reagents | Key Conditions | Product | Ref. |

| o-Methylbenzoic acid | Iodine, Potassium persulfate | Mixed acid solvent | 2-Methyl-5-iodobenzoic acid (and isomers) | epo.org |

Oxidant-Mediated Iodination Approaches (e.g., Hydrogen Peroxide, Molecular Iodine Systems)

Oxidant-mediated iodination provides another avenue for the direct introduction of iodine onto the benzoic acid scaffold. These methods often involve the in-situ generation of a more electrophilic iodine species. A common system involves the use of molecular iodine in the presence of an oxidizing agent like hydrogen peroxide. The reaction conditions for such transformations are critical and need to be carefully controlled to avoid over-iodination or side reactions. The aforementioned synthesis of 2-methyl-5-iodobenzoic acid employs potassium persulfate as the oxidant in conjunction with molecular iodine. epo.org

Electrophilic Aromatic Iodination Techniques

Electrophilic aromatic iodination is a classical yet effective method for the synthesis of iodoarenes. This approach typically involves the reaction of an aromatic compound with an electrophilic iodine source. For benzoic acid derivatives, the electron-withdrawing nature of the carboxylic acid group directs the incoming electrophile to the meta position. However, the directing effect of other substituents on the ring, such as the ethyl group in 2-ethylbenzoic acid, will also influence the regiochemical outcome. The choice of iodinating reagent and reaction conditions can be tailored to favor the formation of the desired isomer.

Multi-Step Synthetic Routes

Multi-step synthesis provides a more controlled and often more versatile approach to complex substituted benzoic acids, allowing for precise control over the substitution pattern.

Derivations from Anilines and Methyl Anthranilates

Anilines and their derivatives, such as methyl anthranilates, are common starting materials for the synthesis of substituted benzoic acids. These precursors can be readily converted to the corresponding aryl halides through diazotization followed by a displacement reaction.

A patented process for preparing 2-chloro-5-iodobenzoic acid, another structural analogue, starts from methyl anthranilate. google.com The synthesis involves an initial iodination of methyl anthranilate to yield methyl 2-amino-5-iodobenzoate. This intermediate is then subjected to a Sandmeyer reaction to replace the amino group with a chloro group, followed by hydrolysis of the ester to afford the final product. google.com A similar strategy could be envisioned for the synthesis of 2-Ethyl-5-iodobenzoic acid, starting from an appropriately substituted aniline (B41778) or anthranilate.

| Starting Material | Key Intermediates | Final Product | Ref. |

| Methyl anthranilate | Methyl 2-amino-5-iodobenzoate, Methyl 2-chloro-5-iodobenzoate | 2-Chloro-5-iodobenzoic acid | google.com |

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of aryl amines to aryl halides via their diazonium salts. lscollege.ac.inwikipedia.org This reaction is particularly useful for introducing halides that are not easily accessible through direct halogenation.

In the context of synthesizing iodobenzoic acids, an amino-substituted benzoic acid or its ester can be treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. Subsequent treatment of this diazonium salt with an iodide source, such as potassium iodide, results in the formation of the corresponding iodobenzoic acid. wikipedia.orggoogle.comchemicalbook.comtexiumchem.com This two-step sequence is a well-established and widely used method for the preparation of a variety of substituted aryl iodides. acs.orgacs.org

The synthesis of 2-iodobenzoic acid from anthranilic acid is a classic example of this transformation. wikipedia.orgchemicalbook.comtexiumchem.com The amino group of anthranilic acid is first diazotized, and the resulting diazonium salt is then reacted with potassium iodide to yield 2-iodobenzoic acid. This fundamental reaction can be adapted to synthesize more complex derivatives, including the target molecule this compound, by starting with the appropriately substituted aminobenzoic acid.

| Precursor | Reaction Type | Reagents | Product |

| Anthranilic acid | Diazotization, Iodination | 1. NaNO₂, H⁺ 2. KI | 2-Iodobenzoic acid |

| 2-Amino-5-iodobenzoate | Diazotization, Chlorination | 1. NaNO₂, H⁺ 2. CuCl | 2-Chloro-5-iodobenzoate |

Hydrolysis of Ester Precursors to Carboxylic Acids

A common and reliable method for the synthesis of carboxylic acids is the hydrolysis of their corresponding ester precursors. libretexts.orglibretexts.org This approach is particularly useful in multi-step syntheses where the ester group can serve as a protecting group for the carboxylic acid or is an intermediate in the synthetic pathway. The hydrolysis can be performed under either acidic or basic conditions, though alkaline hydrolysis, also known as saponification, is frequently preferred because it is an irreversible reaction that goes to completion. libretexts.orgchemguide.co.uk

For the synthesis of this compound, the corresponding ester, such as ethyl 2-ethyl-5-iodobenzoate, is treated with an aqueous solution of a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). google.comproprep.com The reaction mixture is often heated to increase the rate of hydrolysis. chemguide.co.uk In this process, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield an alcohol (ethanol in this case) and the sodium salt of the carboxylic acid (sodium 2-ethyl-5-iodobenzoate).

The final step involves the acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the desired this compound. google.com The solid product can then be isolated by filtration and purified, often through recrystallization.

Table 1: Typical Conditions for Alkaline Hydrolysis of Ester Precursors

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Reagent | Sodium Hydroxide (NaOH) | Base for saponification | google.com |

| Solvent | Ethanol (B145695)/Water mixture | To dissolve the ester and base | google.comgoogle.com |

| Temperature | 70-80 °C (Reflux) | To accelerate the reaction rate | chemguide.co.ukgoogle.com |

| Reaction Time | 2-4 hours | To ensure complete hydrolysis | google.com |

| Work-up | Acidification with HCl | To protonate the carboxylate salt | google.com |

Functional Group Interconversions for Iodine and Carboxylic Acid Moieties

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. fiveable.meimperial.ac.uk This strategy is vital for synthesizing complex molecules like this compound from more readily available starting materials.

Introduction of the Iodine Moiety: A primary method for introducing an iodine atom onto an aromatic ring is through the Sandmeyer reaction. wikipedia.org This process typically starts with an aromatic amine (an aniline derivative). For a structural analogue, 2-amino-5-iodobenzoic acid can be synthesized from anthranilic acid. chemicalbook.com The synthesis involves the diazotization of the amino group using sodium nitrite (NaNO2) in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (below 10°C) to form a diazonium salt. chemicalbook.combeilstein-journals.org This intermediate is then treated with an iodide salt, such as potassium iodide (KI), which displaces the diazonium group and introduces the iodine atom onto the ring. wikipedia.orgbeilstein-journals.org

Formation of the Carboxylic Acid Moiety: The carboxylic acid group can be formed through the oxidation of various other functional groups. fiveable.me A common precursor is an alkyl group on the benzene (B151609) ring. For instance, substituted benzoic acids are often prepared industrially by the liquid-phase oxidation of substituted alkylbenzenes (e.g., toluene (B28343) derivatives) using oxygen or air, catalyzed by metal salts like cobalt or manganese naphthenates. google.comchemicalbook.com Other chemical oxidants such as potassium permanganate (B83412) (KMnO4) or nitric acid can also be employed. google.com Alternatively, a benzyl (B1604629) alcohol can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents, including 2-Iodoxybenzoic acid (IBX), which effectively converts alcohols to carbonyl compounds without over-oxidation. orientjchem.org

Synthesis via Organometallic Intermediates

Organometallic chemistry provides powerful tools for the formation of carbon-carbon bonds and the introduction of functional groups. The synthesis of substituted benzoic acids can be achieved through the carboxylation of organometallic intermediates, such as Grignard reagents or organolithium compounds.

This synthetic route would typically start with an aryl halide. For example, a precursor like 1-bromo-2-ethyl-5-iodobenzene could be reacted with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent. This highly nucleophilic organometallic species is then reacted with carbon dioxide (often in the form of dry ice), followed by an acidic workup (e.g., with HCl). The Grignard reagent adds to the carbon dioxide, and subsequent protonation yields the desired this compound.

This method is highly versatile, as it allows for the formation of the carboxylic acid group at a specific position on the aromatic ring, dictated by the initial position of the halogen atom.

Table 2: General Scheme for Synthesis via Grignard Reagent

| Step | Reagents & Conditions | Intermediate/Product |

|---|---|---|

| 1. Formation of Grignard Reagent | Aryl Halide (Ar-Br), Mg, dry ether | Ar-MgBr |

| 2. Carboxylation | CO2 (dry ice) | Ar-COOMgBr |

| 3. Acidic Work-up | H3O+ (e.g., aq. HCl) | Ar-COOH |

Microwave-Assisted Synthetic Techniques for Enhanced Efficiency and Yield

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgresearchgate.net Microwave energy directly heats the reaction mixture through interaction with polar molecules, resulting in rapid and uniform heating. scispace.compnrjournal.com

This technology can be applied to several steps in the synthesis of this compound. For instance, the hydrolysis of ester precursors can be completed in minutes under microwave irradiation, whereas conventional methods might take hours. scispace.comrasayanjournal.co.in Similarly, oxidation reactions, such as the conversion of toluene to benzoic acid using KMnO4, which traditionally require 10-12 hours of reflux, can be accomplished in as little as 5 minutes in a microwave reactor. scispace.comrasayanjournal.co.in The use of microwave assistance in conjunction with solvent-free conditions or solid-supported reagents further enhances the green chemistry profile of the synthesis. ajrconline.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Reactions

| Reaction Type | Conventional Method | Microwave-Assisted Method | Citation |

|---|---|---|---|

| Esterification of Benzoic Acid | Hours of reflux | ~6 minutes | rasayanjournal.co.in |

| Hydrolysis of Benzamide | ~1 hour | ~7 minutes | rasayanjournal.co.in |

| Oxidation of Toluene | 10-12 hours | ~5 minutes | scispace.comrasayanjournal.co.in |

Photocatalytic and Electrocatalytic Approaches in Iodination

Modern synthetic chemistry is increasingly exploring photocatalytic and electrocatalytic methods to achieve transformations under milder and more environmentally friendly conditions. These techniques offer alternative pathways for reactions like iodination, potentially avoiding harsh reagents and high temperatures.

Photocatalytic Iodination: In photocatalysis, a catalyst absorbs light to become electronically excited, enabling it to facilitate a chemical reaction. The photochemistry of benzoic acid derivatives has been studied, indicating that these molecules can undergo reactions in the presence of light. researchgate.net While specific photocatalytic methods for the direct synthesis of this compound are not yet widely established, the general principles of photocatalytic C-H activation and functionalization represent a promising area of research for future synthetic routes.

Electrocatalytic Iodination: Electrocatalysis uses an electric potential to drive a chemical reaction. Ortho-iodination of benzoic acids has been achieved using methods like iridium-catalyzed C-H activation, which operates under mild conditions. semanticscholar.org This approach utilizes the carboxylic acid moiety as a directing group to selectively introduce iodine at the ortho position. Developing electrocatalytic systems could provide a highly selective and efficient means of iodination, minimizing waste and improving reaction control.

Considerations for Industrial Scale-Up and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, cost-effective, and environmentally sustainable. rsc.org

Key considerations for the scale-up of this compound synthesis include:

Cost and Availability of Raw Materials: The starting materials must be readily available and affordable to ensure the economic viability of the process. google.com

Reaction Conditions: High pressures and temperatures that are manageable in a lab may require specialized and expensive equipment for large-scale production. google.com Optimizing reactions to proceed under lower pressure and temperature is often a primary goal. google.com

Solvent and Catalyst Selection: Solvents must be chosen carefully, considering factors like toxicity, environmental impact, and potential for corrosion of industrial reactors. google.comgoogle.com The catalyst should be highly active and selective to maximize yield and minimize byproducts. Catalyst reusability is also a critical factor in reducing costs. rsc.org

Process Safety: The potential for exothermic reactions, the handling of hazardous reagents, and the formation of unstable intermediates must be carefully managed.

Product Isolation and Purification: Efficient and scalable methods for isolating and purifying the final product to the required specifications are essential. This includes minimizing product loss during steps like recrystallization.

Waste Management: The environmental impact of the process must be minimized by reducing waste streams and developing methods for treating or recycling byproducts.

Table 4: Key Factors in Industrial Process Optimization

| Factor | Objective | Example Consideration | Citation |

|---|---|---|---|

| Economics | Minimize cost | Use inexpensive starting materials and reusable catalysts. | google.comrsc.org |

| Efficiency | Maximize yield and throughput | Optimize reaction time, temperature, and concentration. | google.com |

| Safety | Prevent accidents | Control exotherms; handle hazardous materials appropriately. | google.com |

| Environment | Reduce pollution | Use greener solvents; minimize waste generation. | google.comrsc.org |

| Quality | Ensure high purity | Develop robust purification methods like recrystallization. | patsnap.com |

Synthesis and Exploration of Novel Derivatives and Analogues of 2 Ethyl 5 Iodobenzoic Acid

Derivatives Involving the Carboxylic Acid Group (e.g., Esters, Amides, Acid Chlorides)

The carboxylic acid moiety of 2-ethyl-5-iodobenzoic acid is a prime site for derivatization, allowing for the formation of esters, amides, and acid chlorides, which are valuable intermediates in organic synthesis.

Esters: Esterification of this compound can be readily achieved through Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, the reaction with ethanol (B145695) would yield ethyl 2-ethyl-5-iodobenzoate. The general reaction is as follows:

this compound + R-OH (Alcohol) ⇌ 2-Ethyl-5-iodo-COOR (Ester) + H₂O

The reaction is reversible, and to drive it towards the product, excess alcohol is often used, or the water formed is removed.

Amides: Amide derivatives are synthesized by first converting the carboxylic acid into a more reactive species, such as an acid chloride. The resulting 2-ethyl-5-iodobenzoyl chloride can then be reacted with a primary or secondary amine to furnish the corresponding amide. This two-step process is generally high-yielding.

Acid Chlorides: The synthesis of 2-ethyl-5-iodobenzoyl chloride is a crucial first step for producing amides and other derivatives. This is typically accomplished by treating this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating the nucleophilic substitution by a chloride ion.

Below is a table summarizing the synthesis of these derivatives:

| Derivative | Reagents | General Reaction |

|---|---|---|

| Ester | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | R'COOH + R-OH ⇌ R'COOR + H₂O |

| Amide | 1. Thionyl chloride (SOCl₂) 2. Amine (R-NH₂) | 1. R'COOH + SOCl₂ → R'COCl + SO₂ + HCl 2. R'COCl + 2R-NH₂ → R'CONHR + R-NH₃Cl |

R' represents the 2-ethyl-5-iodobenzoyl group.

Derivatives Involving the Iodine Atom (e.g., Aryl Ethers, Aryl Nitriles, Aryl Amines via Substitution)

The iodine atom on the aromatic ring is a versatile handle for introducing a variety of functional groups through cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or copper, are fundamental in modern organic synthesis.

Aryl Ethers: The synthesis of aryl ethers from this compound can be achieved via the Ullmann condensation. This reaction involves the coupling of an aryl halide with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base. wikipedia.org Modern variations of this reaction often use soluble copper catalysts with ligands, which can allow for milder reaction conditions. wikipedia.org

Aryl Nitriles: The cyano group can be introduced through palladium-catalyzed cyanation reactions. A common method involves the use of zinc cyanide (Zn(CN)₂) as the cyanide source in the presence of a palladium catalyst.

Aryl Amines: The formation of aryl amines is readily accomplished through the Buchwald-Hartwig amination reaction. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgacsgcipr.org The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aryl amine product. researchgate.net

The following table outlines common cross-coupling reactions for derivatization at the iodine position:

| Derivative | Reaction Name | Catalysts and Reagents |

|---|---|---|

| Aryl Ether | Ullmann Condensation | Copper catalyst, Base, Alcohol/Phenol |

| Aryl Nitrile | Palladium-Catalyzed Cyanation | Palladium catalyst, Cyanide source (e.g., Zn(CN)₂) |

| Aryl Amine | Buchwald-Hartwig Amination | Palladium catalyst, Base, Amine |

| Substituted Alkene | Heck Reaction | Palladium catalyst, Base, Alkene |

| Biaryl | Suzuki Coupling | Palladium catalyst, Base, Boronic acid/ester |

Formation of Polyheterocyclic Skeletons via Cascade Cyclization Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a single synthetic operation leads to the formation of multiple chemical bonds. 2-Halobenzoic acids, including this compound, are excellent substrates for such transformations, leading to the construction of complex polyheterocyclic frameworks.

A notable example is the synthesis of quinazolinones through a copper-catalyzed cascade reaction of 2-halobenzoic acids and amidines. beilstein-journals.orgnih.govnih.gov This reaction proceeds under mild conditions and demonstrates a broad substrate scope with good catalytic efficiency. beilstein-journals.orgnih.govnih.gov The proposed mechanism involves the initial coordination of the 2-halobenzoic acid with the copper catalyst, followed by oxidative addition and complexation with the amidine. nih.gov Subsequent reductive elimination and an intramolecular cyclization-condensation yield the quinazolinone product. nih.gov Derivatives of 2-iodobenzoic acid have been shown to have higher reactivity in these reactions compared to their 2-bromobenzoic acid counterparts. nih.gov

Synthesis of Fused Ring Systems Incorporating the Iodobenzoic Acid Moiety

The this compound moiety can be incorporated into various fused ring systems, which are prevalent in pharmaceuticals and natural products. The synthesis of these systems often involves intramolecular cyclization reactions or multi-step sequences where the benzoic acid derivative is a key building block.

For example, 2-acylbenzoic acids are versatile precursors for the synthesis of a range of heterocycles, including phthalides, isochromanones, isoindolines, and phthalazinones. researchgate.net By analogy, derivatives of this compound where the ethyl group is modified to an acyl group could serve as starting materials for similar fused heterocyclic systems.

Furthermore, intramolecular versions of the cross-coupling reactions mentioned in section 4.2 can be employed to construct fused rings. For instance, if a suitable nucleophile is tethered to the 2-position of the benzoic acid, an intramolecular Heck, Suzuki, or Buchwald-Hartwig reaction could lead to the formation of a new ring fused to the iodobenzoic acid core.

Development of Analogues with Modified Ethyl or Halogen Substituents

To explore structure-activity relationships and fine-tune the properties of the parent compound, analogues with modifications to the ethyl group or the halogen substituent can be synthesized.

Modification of the Ethyl Group: The ethyl group at the 2-position can be replaced with other alkyl groups, such as methyl or propyl. The synthesis of these analogues would likely start from the corresponding substituted anthranilic acid, followed by a Sandmeyer reaction to introduce the iodine atom. For example, the synthesis of 2-methyl-5-iodobenzoic acid has been reported. prepchem.com

Modification of the Halogen Substituent: The iodine atom can be replaced with other halogens, such as bromine or chlorine. The synthesis of these analogues can be achieved using similar synthetic strategies, starting from the appropriately halogenated anthranilic acid. For instance, 2-amino-5-bromobenzoic acid can be synthesized by the bromination of o-aminobenzoic acid. chemicalbook.com Subsequent diazotization and reaction would yield the corresponding 2-ethyl-5-bromobenzoic acid. The synthesis of 2-chloro-5-iodobenzoic acid has also been described, involving a Sandmeyer-type reaction. google.com

| Analogue | Synthetic Precursor | Key Reaction |

| 2-Methyl-5-iodobenzoic acid | 5-Methyl-anthranilic acid | Sandmeyer Reaction |

| 2-Ethyl-5-bromobenzoic acid | 2-Amino-5-bromobenzoic acid | Sandmeyer-type Reaction |

| 2-Ethyl-5-chlorobenzoic acid | 2-Amino-5-chlorobenzoic acid | Sandmeyer-type Reaction |

Incorporation into Polymer Matrices and Other Advanced Materials

The functional groups on this compound make it a candidate for incorporation into polymers and other advanced materials, potentially imparting unique properties to the resulting materials.

Polymer Functionalization: Benzoic acid and its derivatives can be used to functionalize polymers. For example, atom transfer radical polymerization (ATRP) can be initiated from a functionalized initiator like α-bromo-p-toluic acid to synthesize polymers with aromatic carboxyl groups. cmu.edu Similarly, this compound could be modified to act as an initiator or a monomer in various polymerization reactions. Post-polymerization modification is another strategy, where a pre-formed polymer with reactive groups is treated with a derivative of this compound.

Nanoparticle Surface Modification: Carboxylic acids are commonly used to modify the surface of nanoparticles to improve their dispersion in polymer matrices and enhance interfacial interactions. For instance, benzoic acid has been used to functionalize alumina (B75360) nanoparticles, leading to improved mechanical and crystallization properties of isotactic polypropylene (B1209903) nanocomposites. nih.gov The this compound could be similarly employed to tailor the surface chemistry of various nanoparticles for specific applications. The presence of the iodine atom offers a site for further "on-particle" chemical transformations.

Advanced Spectroscopic and Structural Characterization Methodologies

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy : The IR spectrum of 2-Ethyl-5-iodobenzoic acid would be dominated by characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid dimer. A sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch. The C-H stretching vibrations of the aromatic ring and the ethyl group would appear around 3000 cm⁻¹, while C-C stretching within the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds. The aromatic ring vibrations and the C-I bond stretch (typically at low frequencies) would be readily observable.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| -COOH | O-H stretch | 2500 - 3300 (broad) | IR |

| -C=O | C=O stretch | 1680 - 1720 | IR, Raman |

| Aromatic C-H | C-H stretch | 3000 - 3100 | IR, Raman |

| Alkyl C-H | C-H stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C | C=C stretch | 1450 - 1600 | IR, Raman |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), GC-MS, ESI-MS for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) : HRMS would be used to determine the exact molecular weight of this compound (C₉H₉IO₂), which is 291.9698 g/mol . This high-precision measurement allows for the unambiguous determination of the molecular formula.

Electron Ionization (EI-MS) : Often coupled with Gas Chromatography (GC-MS), this technique would show a molecular ion peak (M⁺) at m/z ≈ 292. A prominent fragment would be expected from the loss of the ethyl group ([M-29]⁺) and the loss of the carboxylic acid group ([M-45]⁺). The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the spectrum.

Electrospray Ionization (ESI-MS) : This softer ionization technique, often coupled with HPLC, would typically show the deprotonated molecule [M-H]⁻ in negative ion mode at m/z ≈ 291, or the protonated molecule [M+H]⁺ in positive ion mode at m/z ≈ 293.

X-ray Diffraction (XRD): Single-Crystal X-ray Diffraction for Precise Molecular Structure and Packing Analysis; Powder X-ray Diffraction for Polymorphism

X-ray diffraction (XRD) techniques provide definitive information about the three-dimensional arrangement of atoms in a solid state.

Single-Crystal X-ray Diffraction : If a suitable single crystal of this compound could be grown, this technique would provide the most precise structural information. It would determine the exact bond lengths, bond angles, and the conformation of the molecule. Furthermore, it would reveal how the molecules pack in the crystal lattice, including details of intermolecular interactions like hydrogen bonding between carboxylic acid groups.

Powder X-ray Diffraction (PXRD) : PXRD is used on a microcrystalline solid to obtain a diffraction pattern that is characteristic of its crystal structure. This technique is crucial for identifying different crystalline forms, known as polymorphs, which can have different physical properties. google.comgoogle.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the absorption maxima (λₘₐₓ) would be characteristic of the substituted benzene (B151609) ring, which is a chromophore. The electronic transitions would likely be of the π → π* type. The position of the absorption bands would be influenced by the electron-donating ethyl group and the electron-withdrawing (by induction) and large iodo- and carboxylic acid groups.

Elemental Analysis (CHN) for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. The results for this compound would be compared against the theoretical percentages calculated from its molecular formula, C₉H₉IO₂. This comparison serves as a crucial check for sample purity and confirms the empirical formula.

Theoretical Elemental Composition

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 37.01 |

| Hydrogen (H) | 3.11 |

| Iodine (I) | 43.45 |

| Oxygen (O) | 16.43 |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating components of a mixture and is widely used to assess the purity of a compound and monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC would be the method of choice for analyzing the purity of this compound. Using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, a single sharp peak would indicate a high degree of purity. The retention time would be characteristic of the compound under the specific analytical conditions.

Gas Chromatography (GC) : Due to the low volatility and polar nature of the carboxylic acid group, direct analysis by GC can be challenging. However, after derivatization (e.g., conversion to its methyl or ethyl ester), GC analysis would be an effective method for assessing purity and detecting any volatile impurities.

Mechanistic Investigations of Reactions Involving 2 Ethyl 5 Iodobenzoic Acid and Its Precursors

Detailed Studies of Reaction Pathways and Transition States

While specific detailed studies on the reaction pathways and transition states exclusively for 2-Ethyl-5-iodobenzoic acid are not extensively documented in publicly available literature, general principles of electrophilic aromatic substitution and reactions of benzoic acid derivatives can be applied.

The synthesis of halogenated benzoic acids often involves electrophilic aromatic substitution. For instance, the iodination of an ethylbenzoic acid precursor would proceed via a standard electrophilic aromatic substitution mechanism. The reaction begins with the generation of an electrophilic iodine species. The aromatic ring of the ethylbenzoic acid then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is influenced by the substituents on the ring. The final step involves the deprotonation of the intermediate by a weak base to restore the aromaticity of the ring, yielding the iodinated product. The regioselectivity of this substitution is directed by the existing substituents on the aromatic ring.

In reactions where this compound is a reactant, such as in the formation of its derivatives like o-iodoxybenzoic acid (IBX), the reaction pathway involves the oxidation of the iodine atom. nih.govfrontiersin.orgnih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for determining the rate of a chemical reaction and understanding how factors such as concentration, temperature, and catalysts influence it. For reactions involving substituted benzoic acids, kinetic data can provide valuable information about the reaction mechanism.

For example, the base-catalyzed hydrolysis of esters of substituted benzoic acids has been studied to understand substituent effects on reaction rates. researchgate.netcas.cz In such studies, the reaction rates are typically measured under pseudo-first-order conditions by using a large excess of one reactant. The observed rate constants can then be correlated with substituent parameters, such as Hammett constants, to quantify the electronic effects of the substituents on the reactivity of the molecule. researchgate.net

A study on the kinetics of the reaction of benzoic acid with various radicals, such as OH, NO3, and SO4-, in the atmosphere has been conducted. The total reaction rate constant for the reaction of OH radicals with benzoic acid in atmospheric water droplets at 298.15 K was determined to be 2.35 × 10⁻¹¹ cm³ per molecule per second. researchgate.netrsc.org While this study does not specifically involve this compound, it provides a framework for how kinetic studies on related compounds are performed and the type of data that can be obtained.

The following table presents hypothetical kinetic data for a reaction involving a substituted benzoic acid, illustrating how rate constants might be determined.

| Experiment | [Substituted Benzoic Acid] (M) | [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Identification and Characterization of Reaction Intermediates (e.g., Radical Species)

The identification and characterization of reaction intermediates are critical for elucidating reaction mechanisms. In many organic reactions, these intermediates are transient species such as carbocations, carbanions, or radicals.

In reactions involving hypervalent iodine compounds derived from iodobenzoic acids, such as IBX, radical intermediates play a significant role. acs.org Mechanistic investigations have shown that the oxidation of certain substrates by IBX can be initiated by a single electron transfer (SET) from the substrate to IBX, forming a radical cation. nih.gov This radical cation then undergoes further reactions to yield the final products. For example, in the oxidation of aryl hydrazines by IBX, an aryl radical intermediate has been proposed. frontiersin.orgnih.gov

Similarly, in some reactions involving 2-iodobenzoic acid derivatives, iodanyl radicals (formally I(II) species) have been proposed as key intermediates. acs.org These open-shell species can be generated through the reductive activation of hypervalent iodine compounds.

The table below lists potential intermediates in reactions involving this compound and its precursors.

| Reaction Type | Potential Intermediate | Method of Detection/Characterization |

| Electrophilic Iodination | Sigma Complex (Arenium Ion) | Spectroscopic methods (NMR), computational studies |

| Oxidation with IBX | Substrate Radical Cation | Electron Spin Resonance (ESR) spectroscopy, trapping experiments |

| Reactions involving I(II) species | Iodanyl Radical | Transient absorption spectroscopy, computational studies |

Role of Single Electron Transfer (SET) Mechanisms in Oxidative Transformations

Single Electron Transfer (SET) is a fundamental process in many oxidative transformations in organic chemistry. sigmaaldrich.com In the context of reactions involving derivatives of this compound, particularly its oxidized form, o-iodoxybenzoic acid (IBX), SET mechanisms are of significant interest.

Mechanistic studies on the oxidation of various organic substrates by IBX have provided evidence for the involvement of SET pathways. nih.gov The process is believed to be initiated by the transfer of a single electron from the substrate to the iodine(V) center of IBX. This generates a substrate radical cation and a reduced iodine species. The radical cation is a highly reactive intermediate that can then undergo a variety of subsequent reactions, such as deprotonation or fragmentation, to lead to the final oxidized product. nih.gov

For example, the oxidation of alcohols and carbonyl compounds to α,β-unsaturated carbonyls, as well as the oxidation of benzylic carbons to aromatic carbonyls, by IBX are thought to proceed through such a SET mechanism. nih.gov The involvement of radical intermediates in these transformations has been supported by experimental observations and theoretical calculations.

Acid/Base Catalysis in Complex Organic Reactions

Acid and base catalysis are fundamental concepts in organic chemistry, playing a crucial role in a wide variety of reactions. The rates of many reactions involving this compound and its precursors can be significantly influenced by the presence of acids or bases.

The carboxylic acid group of this compound can itself act as an acid catalyst or be deprotonated by a base to form a carboxylate, which can then participate in reactions as a nucleophile. The acidity of substituted benzoic acids has been extensively studied, and it is known that the pKa value is influenced by the nature and position of the substituents on the aromatic ring. rsc.org

In the context of reactions involving precursors to this compound, acid catalysis is often employed. For instance, in electrophilic halogenation reactions, a Lewis acid is typically used to "activate" the halogen, making it a better electrophile. masterorganicchemistry.com

Base catalysis is also common, for example, in the hydrolysis of esters of substituted benzoic acids. researchgate.netcas.cz In these reactions, a base, such as hydroxide (B78521) ion, attacks the electrophilic carbonyl carbon of the ester, initiating the hydrolysis process. The rate of this reaction is dependent on the concentration of the base.

Influence of Electronic and Steric Effects of Substituents on Reactivity and Selectivity

The reactivity and selectivity of reactions involving this compound are significantly influenced by the electronic and steric effects of its substituents: the ethyl group, the iodo group, and the carboxylic acid group.

Electronic Effects:

Inductive Effect: The ethyl group is an electron-donating group through induction, which tends to increase the electron density on the aromatic ring. libretexts.orglibretexts.org Conversely, the iodine atom and the carboxylic acid group are electron-withdrawing through induction, which decreases the electron density on the ring. libretexts.orglibretexts.org Electron-withdrawing groups tend to increase the acidity of benzoic acids by stabilizing the conjugate base (carboxylate anion). libretexts.org

Resonance Effect: The carboxylic acid group can withdraw electron density from the ring through resonance, particularly from the ortho and para positions. The iodine atom has a lone pair that can be donated to the ring through resonance, but its inductive effect is generally considered to be more dominant.

These electronic effects influence the susceptibility of the aromatic ring to electrophilic attack and the acidity of the carboxylic acid. For instance, the presence of electron-withdrawing groups generally makes the benzoic acid more acidic. libretexts.org

Steric Effects: The ethyl group at the ortho position to the carboxylic acid group can exert a significant steric effect, often referred to as the "ortho-effect." libretexts.org This steric hindrance can influence the orientation of the carboxylic acid group with respect to the aromatic ring, which in turn can affect its acidity and reactivity. Almost all ortho-substituents, regardless of their electronic nature, tend to increase the acid strength of a benzoic acid. libretexts.org This is attributed to a combination of steric and electronic factors.

| Substituent | Position | Electronic Effect (Inductive) | Electronic Effect (Resonance) | Steric Effect |

| Ethyl | 2 | Electron-donating | - | Significant (ortho-effect) |

| Iodine | 5 | Electron-withdrawing | Electron-donating (weak) | Moderate |

| Carboxylic Acid | 1 | Electron-withdrawing | Electron-withdrawing | - |

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. wikipedia.org This method involves replacing one or more atoms in a reactant with a specific isotope (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C). The position of the isotopic label in the products can then be determined using techniques like mass spectrometry or NMR spectroscopy, which helps to elucidate the reaction pathway. wikipedia.orgnih.gov

In the context of reactions involving this compound, isotopic labeling could be used to:

Determine the mechanism of decarboxylation by labeling the carboxyl carbon with ¹³C.

Investigate hydrogen exchange reactions by using deuterium (B1214612) labeling.

Elucidate rearrangement reactions by tracking the movement of labeled atoms within the molecule.

For instance, a hypothetical experiment to study the mechanism of a reaction involving the cleavage of the C-I bond could involve synthesizing 2-Ethyl-5-[¹³¹I]iodobenzoic acid and then monitoring the distribution of the radioactive iodine isotope in the products.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction

No published studies were found that report DFT calculations to determine the electronic structure, molecular orbital energies, electron density distribution, or thermodynamic stability of 2-Ethyl-5-iodobenzoic acid. Furthermore, there are no available data on the prediction of its spectroscopic properties (such as IR, Raman, or NMR spectra) through DFT methods.

Computational Modeling of Reaction Pathways, Transition States, and Reaction Energetics

There is no available research detailing the computational modeling of reaction pathways involving this compound. Consequently, information on the identification of transition states, calculation of activation energies, and determination of reaction energetics for its potential transformations is not present in the scientific literature.

Quantitative Structure-Property Relationship (QSPR) Studies

No QSPR studies that specifically include this compound within their dataset to correlate its structural features with physical or chemical properties have been published.

Conformational Analysis and Molecular Dynamics Simulations

A search for conformational analysis or molecular dynamics simulations of this compound yielded no specific results. Therefore, there is no available information regarding its preferred three-dimensional structures, conformational energy landscapes, or its dynamic behavior in various environments.

Prediction of Reactivity and Selectivity in Novel Transformations

There are no computational studies in the public domain that predict the reactivity of this compound, such as its susceptibility to electrophilic or nucleophilic attack at different sites, or that model the selectivity of its potential chemical transformations.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

2-Ethyl-5-iodobenzoic Acid as a Versatile Building Block in Multi-Step Organic Syntheses

This compound is a highly functionalized aromatic compound that serves as a valuable and versatile building block in multi-step organic syntheses. Its utility stems from the strategic placement of three distinct functional groups on the benzene (B151609) ring: a carboxylic acid, an ethyl group, and an iodine atom. This arrangement allows for a wide range of selective chemical transformations, making it an important intermediate in the construction of complex molecular architectures. atomfair.com

The carboxylic acid group can undergo standard transformations such as esterification, amidation, or reduction to an alcohol, providing a handle for chain extension or the introduction of other functionalities. The iodine atom is a particularly useful feature; as a halogen, it is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern organic synthesis. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed at this position to introduce aryl, vinyl, alkynyl, or amino groups, respectively. The ethyl group, while less reactive, influences the steric and electronic properties of the molecule, which can affect the regioselectivity of further reactions and modify the physical properties (e.g., solubility) of the final products.

The differential reactivity of these groups allows for a controlled, stepwise elaboration of the molecule. For instance, the carboxylic acid can be protected while a cross-coupling reaction is performed at the iodo-position, followed by deprotection and further modification of the acid group. This versatility makes this compound an attractive starting material for creating diverse and complex target molecules. google.comgoogle.com

Table 8.1: Versatile Reactivity of this compound in Organic Synthesis

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|---|

| Iodo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl compounds |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base (e.g., Et₃N) | Aryl-alkyne compounds | |

| Heck Coupling | Alkene, Pd catalyst, Base | Aryl-alkene compounds | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl compounds | |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Benzoate esters |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Benzamide derivatives |

Applications in the Development of Fine Chemicals and Pharmaceutical Intermediates

The unique structural features of this compound make it a key intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). Iodinated aromatic compounds are frequently employed in medicinal chemistry to build complex molecular frameworks. atomfair.com The synthesis of many modern drugs relies on intermediates that allow for the precise and efficient assembly of different molecular fragments, a role for which this compound is well-suited.

Its structural analogs, such as 2-chloro-5-iodobenzoic acid, are known to be critical intermediates in the synthesis of important pharmaceuticals, including the anti-diabetic drug dapagliflozin. google.comgoogle.com This precedent highlights the potential of the 2-ethyl-5-iodo-substituted benzene ring as a core scaffold in drug development. The lipophilic nature of the ethyl group can enhance the binding of a potential drug molecule to its biological target, while the iodo and carboxyl groups provide reactive sites for constructing the rest of the molecule.

In the synthesis of fine chemicals, this compound can be used to create products for the agrochemical and specialty chemical industries. atomfair.com The ability to undergo selective cross-coupling reactions allows for the synthesis of complex biaryl structures, which are common motifs in many biologically active compounds and advanced materials.

Table 8.2: Potential Pharmaceutical Scaffolds Derived from this compound

| Scaffold Type | Synthetic Transformation | Potential Therapeutic Area |

|---|---|---|

| Biaryl Structures | Suzuki or Stille Coupling | Anti-inflammatory, Anti-cancer |

| Benzamide Derivatives | Amidation of the carboxylic acid | Enzyme inhibitors, CNS agents |

| Heterocyclic Systems | Intramolecular cyclization reactions | Anti-infectives, Cardiovascular agents |

Integration into Polymer Chemistry to Enhance Thermal Stability and Chemical Resistance

Incorporating halogenated aromatic compounds into polymer backbones is a known strategy for enhancing material properties such as thermal stability, flame retardancy, and chemical resistance. The presence of the heavy iodine atom and the rigid aromatic ring in this compound makes it a candidate monomer or additive for creating high-performance polymers.

When integrated into a polymer chain, for example, by converting the carboxylic acid to an ester and polymerizing it with other monomers, the aromatic ring adds rigidity to the polymer backbone. This increased rigidity can lead to a higher glass transition temperature (Tg) and improved thermal stability, as more energy is required to induce chain mobility. Furthermore, the high mass of the iodine atom can contribute to flame retardant properties. Halogenated compounds can act as radical traps in the gas phase during combustion, interrupting the chemical reactions that sustain a flame. Research on other functionalized polymers has shown that the incorporation of bulky side groups and rigid structures can significantly increase thermal stability. researchgate.net While direct studies on polymers derived from this compound are not prevalent, its use is analogous to that of other iodinated compounds in creating specialized polymer nanofiber membranes. sigmaaldrich.com

Table 8.3: Potential Enhancements in Polymer Properties

| Property | Mechanism of Enhancement |

|---|---|

| Thermal Stability | Increased backbone rigidity from the aromatic ring; higher decomposition temperature. |

| Flame Retardancy | Iodine can act as a radical scavenger during combustion. |

| Chemical Resistance | The stable aromatic ring and C-I bond can resist degradation by certain chemicals. |

| Refractive Index | The high electron density of iodine can increase the polymer's refractive index. |

Utility in Analytical Method Development for Detecting and Quantifying Other Compounds

In the field of analytical chemistry, there is a constant need for new reagents and standards to improve the accuracy, specificity, and sensitivity of analytical methods. indexcopernicus.com this compound can serve as a valuable precursor for the synthesis of such analytical reagents. For example, its structural analog, 2-iodobenzoic acid, is used as a reagent for the detection of sulfhydryl groups in proteins. sarex.comchemicalbook.com

This suggests that this compound could be chemically modified to create specialized reagents for various analytical applications. It could be derivatized with a chromophore or fluorophore, with the resulting molecule used as a labeling agent for HPLC with UV or fluorescence detection. The presence of the heavy iodine atom could also be exploited in mass spectrometry, providing a distinct isotopic signature for quantification.

Furthermore, it can be used to synthesize unique internal standards for chromatographic methods. An ideal internal standard is structurally similar to the analyte but not present in the sample. By using this compound as a starting material, a range of compounds can be synthesized that are suitable as internal standards for the quantification of related pharmaceutical or environmental compounds. The development of such methods is guided by established principles to ensure they are fit for their intended purpose. europa.euich.org

Table 8.4: Derivatization of this compound for Analytical Applications

| Application | Derivatization Strategy | Analytical Technique |

|---|---|---|

| Labeling Agent | Couple the carboxylic acid to a fluorescent tag (e.g., a dansyl group). | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection |

| Internal Standard | Synthesize a stable, high-purity derivative (e.g., the methyl ester). | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Colorimetric Reagent | Incorporate a chromophoric group that changes color upon reaction with a specific analyte. | UV-Vis Spectroscopy |

Role in the Synthesis of Advanced Functional Materials

The synthesis of advanced functional materials with tailored optical, electronic, or liquid crystalline properties often relies on building blocks that possess a combination of rigidity, specific functional groups, and the ability to self-assemble. This compound is a promising candidate for such applications. Its rigid aromatic core is a common feature in many functional organic materials.

Precursor for the Generation of Novel Chemical Reagents and Catalysts

One of the most significant applications of ortho-iodobenzoic acids is their use as precursors to hypervalent iodine reagents. chemicalbook.com These reagents are highly valuable in modern organic synthesis because they are mild, selective, and environmentally benign oxidizing agents. The parent compound, 2-iodobenzoic acid, is famously used to synthesize 2-Iodoxybenzoic acid (IBX) and the Dess-Martin periodinane (DMP), two of the most widely used hypervalent iodine oxidants. chemicalbook.comwikipedia.orgchemicalbook.comnih.gov

Following this established chemistry, this compound can be oxidized to produce a novel, substituted IBX analog. The presence of the ethyl group at the 2-position would likely modify the reagent's properties, such as its solubility in organic solvents, potentially making it more user-friendly or effective in specific reaction media compared to the parent IBX, which is notoriously insoluble. The synthesis of such reagents typically involves oxidation of the iodine(I) center to a higher oxidation state, such as iodine(III) or iodine(V), using a strong oxidizing agent like Oxone®. nih.govmdpi.com The resulting hypervalent iodine compound would be a powerful tool for a variety of oxidative transformations, including the conversion of alcohols to aldehydes and ketones.

Table 8.5: Synthesis of a Novel Hypervalent Iodine Reagent

| Starting Material | Oxidizing Agent | Product (Hypothesized) | Potential Application |

|---|

Current Research Challenges and Future Directions

Development of More Efficient, Economical, and Environmentally Benign Synthetic Methodologies

The synthesis of substituted iodobenzoic acids, including the 2-ethyl-5-iodo isomer, often relies on traditional methods that present challenges in terms of efficiency, cost, and environmental impact. A primary goal in contemporary research is to develop new synthetic routes that are more sustainable and suitable for large-scale production.

Current Synthetic Approaches and Their Limitations:

Traditional synthesis of related compounds like 2-chloro-5-iodobenzoic acid often involves multi-step sequences such as nitration, reduction, and diazotization-iodination starting from simpler materials like o-chlorobenzoic acid. patsnap.com Another common route is the Sandmeyer reaction, which uses a diazonium salt formed from an anthranilic acid precursor. wikipedia.orgtexiumchem.com While effective, these methods can suffer from drawbacks:

Diazotization-Iodination: This classic method can be a long and tedious process, which is not always ideal for industrial-scale production. epo.orgepo.org

Direct Iodination: Direct iodination of a precursor like 2-ethylbenzoic acid can lead to a mixture of isomers, including the 3-iodo and 3,5-diiodo impurities, which necessitates difficult and costly purification steps, resulting in significant product loss. epo.orgepo.org

Waste Generation: Many traditional methods use stoichiometric reagents and harsh conditions (e.g., strong acids), leading to the generation of substantial chemical waste. google.com

Future Research Directions:

To overcome these limitations, research is focused on several key areas:

Catalytic C-H Activation/Iodination: Modern approaches using transition metal catalysts, such as iridium complexes, offer a promising alternative. semanticscholar.org These methods can enable the direct and selective iodination of the C-H bond at the desired position on the 2-ethylbenzoic acid backbone, potentially reducing the number of steps, improving atom economy, and avoiding the use of diazonium intermediates.

Green Oxidants and Solvents: The use of environmentally benign oxidants is a critical aspect of green chemistry. For instance, methods using Oxone® (a triple salt of potassium monopersulfate) in aqueous solutions have been developed for related transformations, offering a safer and more sustainable alternative to traditional oxidants. nih.govresearchgate.net Research into solvent-free reaction conditions or the use of greener solvents is also a priority. researchgate.net

Improved Process Parameters: For existing routes, optimization of reaction conditions and process parameters can significantly improve yield and reduce costs. Patents for similar compounds often focus on refining these parameters to achieve higher efficiency and purity. google.com

| Synthetic Strategy | Key Advantages | Current Challenges | References |

|---|---|---|---|

| Diazotization-Iodination (Sandmeyer) | Well-established, predictable regioselectivity. | Multi-step, potentially hazardous intermediates, lengthy process. | wikipedia.orgepo.orgepo.org |

| Direct Iodination | Fewer steps. | Poor selectivity, formation of multiple isomers, difficult purification. | epo.orgepo.org |

| Catalytic C-H Iodination | High atom economy, high selectivity, milder conditions. | Catalyst cost and stability, substrate scope limitations. | semanticscholar.org |

| Liquid Phase Oxidation | Potential for direct synthesis from alkyl-iodotoluene. | Requires specific precursors, catalyst development needed. | google.comgoogle.com |

Exploration of Novel Reactivity Patterns for the Ethyl and Iodo Substituents in Concert

A significant frontier in the chemistry of 2-Ethyl-5-iodobenzoic acid is the exploration of reaction pathways where the ethyl and iodo groups participate in a concerted or sequential manner to build molecular complexity. Currently, the substituents are often treated as independent functional handles. Future research will likely focus on harnessing their proximity and distinct electronic properties to achieve novel transformations.

Potential areas of investigation include:

Intramolecular Cyclization Reactions: Designing reactions where the ethyl group is first functionalized (e.g., through benzylic oxidation or halogenation) to create a reactive intermediate that can then undergo an intramolecular cross-coupling or cyclization with the iodo substituent. This could provide rapid access to complex polycyclic scaffolds.

Ortho-Metalation and Functionalization: The interplay between the directing effect of the carboxylic acid and the steric and electronic influence of the ethyl and iodo groups could lead to new patterns in directed ortho-metalation, enabling the introduction of additional functional groups with high regioselectivity.

Sequential Cross-Coupling: Developing one-pot, sequential cross-coupling reactions where the iodo group is functionalized first, followed by a C-H activation at the ethyl group (or vice-versa), without the need for intermediate isolation.

Design of New Catalytic Systems for Selective Transformations of Iodobenzoic Acids

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of iodobenzoic acids. Research is moving beyond traditional palladium-catalyzed cross-coupling reactions to explore more sophisticated and selective transformations.

Key Research Areas:

Hypervalent Iodine Catalysis: 2-Iodobenzoic acid and its derivatives can serve as precursors to hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX). chemicalbook.comsarex.com These reagents are valuable as mild and selective oxidants. A major research direction is the development of systems where the iodobenzoic acid acts as a catalyst (a pre-catalyst) that is continuously regenerated in situ by a terminal oxidant like Oxone®. nsf.gov This catalytic approach minimizes waste and improves the safety profile compared to using stoichiometric amounts of hypervalent iodine reagents.

Metal-Organic Frameworks (MOFs) as Catalysts: MOFs are highly porous materials with well-defined active sites. rsc.org Designing MOFs that incorporate iridium or palladium nodes could create highly active and recyclable heterogeneous catalysts for C-H activation/iodination or cross-coupling reactions of this compound. The defined pore environment of MOFs could also impart unique size- and shape-selectivity to reactions. rsc.org

Dual Catalytic Systems: Combining different catalytic modes, such as photoredox catalysis with transition metal catalysis, can enable transformations that are not possible with either system alone. For example, a photoredox catalyst could be used to activate the ethyl group toward radical formation, which could then engage in a cross-coupling reaction at the iodo-position mediated by a second catalyst.

Expanding the Scope of Derivatization for Advanced Materials and Chemical Reagents

The unique substitution pattern of this compound makes it an attractive scaffold for creating a wide range of derivatives with tailored properties for various applications.

Current and Future Applications:

Bioactive Molecules: Substituted iodobenzoic acids are valuable starting materials for synthesizing biologically active compounds. For example, hydrazides of iodobenzoic acid have been derivatized to create novel acylhydrazones with potential antimicrobial and anticancer properties. mdpi.com The 2-ethyl-5-iodo scaffold could be incorporated into new quinazolinone derivatives, a class of compounds known for a wide range of biological activities. researchgate.net

Radiolabeling and Imaging: The iodine atom can be replaced with a radioactive isotope, such as ¹²⁵I or ¹²³I, for use in medical imaging or radiotherapy. Research on para-iodobenzoic acid derivatives has shown their potential for labeling with isotopes like ¹²⁵I and ²¹¹At (astatine), opening avenues for targeted radiopharmaceuticals. nih.govmdpi.com

Advanced Materials: The iodo group is a versatile handle for Suzuki, Sonogashira, and other cross-coupling reactions, allowing for the construction of conjugated polymers and oligomers. Oligo(m-phenylene ethynylenes), for instance, have been synthesized from 2-iodobenzoic acid and are of interest for their potential use as molecular wires in nanoelectronics. chemicalbook.com

Specialty Reagents: 2-Iodobenzoic acid is the key precursor to widely used oxidizing agents like IBX and Dess-Martin periodinane. chemicalbook.comsarex.com The ethyl group in this compound could be used to modify the solubility, stability, or reactivity of the resulting hypervalent iodine reagents, leading to new reagents with improved properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. polimi.it Integrating the synthesis and derivatization of this compound with these modern platforms is a key area for future development.

Advantages of Flow Chemistry:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which is particularly advantageous when dealing with potentially hazardous reagents or exothermic reactions, such as those involving diazonium salts or hypervalent iodine compounds. polimi.it

Precise Process Control: The ability to precisely control temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved selectivity, and fewer byproducts. thieme-connect.de This is critical for reactions that are sensitive to reaction conditions.

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is more straightforward than redesigning large-scale batch reactors. polimi.it

Multi-step Synthesis: Flow chemistry allows for the integration of multiple reaction and purification steps into a single, continuous sequence. thieme-connect.de For example, the synthesis of this compound followed by a subsequent cross-coupling reaction could be performed in a continuous, automated fashion. A two-step continuous-flow synthesis of cyclic iodonium (B1229267) salts starting from substituted iodobenzoic acids has already been demonstrated. beilstein-journals.org

Interdisciplinary Research with Emerging Fields in Chemical Sciences (e.g., Photo- and Electrochemistry)

The intersection of the chemistry of this compound with emerging fields like photoredox catalysis and electrochemistry opens up new possibilities for novel and sustainable transformations.

Key Interdisciplinary Frontiers:

Electrochemistry: The electrochemical oxidation of 2-iodobenzoic acid to generate hypervalent iodine reagents has been successfully demonstrated. researcher.life This method avoids the need for chemical oxidants, making the process greener and more sustainable. Applying electrochemical synthesis to this compound could provide clean access to new oxidizing agents. Anodic oxidation has also been used in the flow synthesis of related iodonium salts. beilstein-journals.org

Photochemistry and Photoredox Catalysis: Photochemical methods offer unique reaction pathways that are often inaccessible through traditional thermal reactions. The combination of photoredox catalysis with other catalytic methods can enable challenging transformations of carboxylic acids and their derivatives. acs.org For example, photoredox-mediated decarboxylation could be used to generate an aryl radical from this compound, which could then participate in subsequent bond-forming reactions.

| Emerging Field | Application to this compound Chemistry | Potential Advantages | References |

|---|---|---|---|

| Electrochemistry | Synthesis of hypervalent iodine reagents via anodic oxidation. | Avoids chemical oxidants, green and sustainable, high selectivity. | beilstein-journals.orgresearcher.life |

| Photoredox Catalysis | Enabling novel transformations such as decarboxylative functionalization or C-H activation of the ethyl group. | Mild reaction conditions, unique reactivity pathways, access to radical intermediates. | acs.org |

| Flow Chemistry | Automated and continuous synthesis and derivatization. | Improved safety, scalability, process control, and integration of multiple steps. | polimi.itthieme-connect.debeilstein-journals.org |

Q & A

Q. How should researchers document synthetic procedures to meet journal reproducibility standards?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Include detailed experimental steps (solvent volumes, purification gradients).

- Provide NMR spectra (integration ratios, coupling constants) in supporting information.

- Disclose failed attempts (e.g., alternative iodination agents) to aid troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.